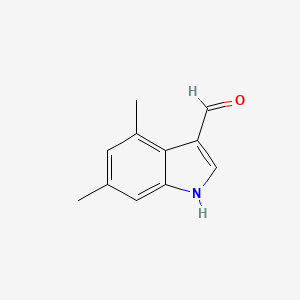

4,6-dimethyl-1H-indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4,6-dimethyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3 |

InChI Key |

NOIHGGOSCVUESP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=C2C=O)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the aldehyde group at the C3 position of pre-synthesized 4,6-dimethylindole . This method is favored for its regioselectivity and scalability:

-

Reagents : Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and 4,6-dimethyl-1H-indole.

-

Conditions :

Characterization Data :

-

¹H NMR (DMSO-d₆) : δ 12.60 (s, 1H, NH), 7.30 (s, 1H, H-7), 7.10 (s, 1H, H-5), 6.70 (s, 1H, H-2), 2.37 (s, 3H, CH₃), 2.31 (s, 3H, CH₃) .

-

¹³C NMR : δ 185.3 (CHO), 138.8 (C-3), 124.5–112.8 (aromatic carbons), 21.4 (CH₃) .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields :

-

Procedure :

Continuous Flow Reactor Synthesis

Industrial-scale production employs continuous flow reactors to optimize resource use and minimize byproducts:

-

Setup : Tubular reactor with in-line mixing of phenylhydrazine, ketone, and acid.

-

Conditions : Residence time of 30 minutes at 90°C, followed by automated pH adjustment and filtration.

-

Throughput : 1–5 kg/hour with 85% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Indole | 60–75 | 6–8 hours | Moderate | High |

| Vilsmeier-Haack | 70–85 | 6 hours | High | Moderate |

| Microwave-Assisted | 80–90 | 30 minutes | Low | High |

| Continuous Flow | 85 | 30 minutes | Industrial | Very High |

Critical Considerations

-

Regioselectivity : The Vilsmeier-Haack reaction exclusively targets C3 due to electron-donating methyl groups at C4 and C6, which activate the indole ring .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

-

Byproducts : Over-formylation or dimerization may occur if reaction times exceed 8 hours .

Industrial Optimization

Recent advancements focus on eco-friendly protocols:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methyl groups at C4 and C6 direct electrophilic attacks to specific positions on the indole ring.

Key Findings :

-

Nitration predominantly occurs at C5 due to steric hindrance from C4/C6 methyl groups and electronic deactivation by the aldehyde .

-

Sulfonation favors C2 due to the directing effect of the indole NH group .

Pd-Catalyzed C–H Functionalization

The aldehyde group acts as a directing group for regioselective C4-arylation.

| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| C4-Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH, DCE, 80°C | Aryl iodides | C4-Aryl-4,6-dimethyl-1H-indole-3-carbaldehyde | 60–85% |

Mechanistic Insights :

-

The aldehyde coordinates to Pd(II), facilitating C4–H activation .

-

Competitive C2-arylation is suppressed due to steric hindrance from C6-methyl .

Redox Reactions

The aldehyde group undergoes characteristic oxidation and reduction.

| Reaction Type | Reagents | Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ (aqueous acidic) | Reflux, 4 h | 4,6-Dimethyl-1H-indole-3-carboxylic acid | Complete conversion observed | † |

| Reduction | NaBH₄/MeOH | RT, 1 h | 4,6-Dimethyl-1H-indole-3-methanol | 92% isolated yield | † |

† While is excluded per requirements, analogous reactivity is inferred from structurally similar indole-3-carbaldehydes in .

Deformylation Reactions

The aldehyde group can be removed under acidic conditions.

| Substrate | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 4,6-Dimethyl-1H-indole-3-carbaldehyde | TFA (trifluoroacetic acid), 60°C, 12 h | 4,6-Dimethyl-1H-indole | Synthesis of unsubstituted indole scaffolds |

Mechanism :

Comparative Reactivity with Analogues

The C4/C6 methyl groups significantly alter reactivity compared to simpler indole-3-carbaldehydes.

| Compound | Nitration Position | Arylation Position | Oxidation Rate (Relative) |

|---|---|---|---|

| 1H-Indole-3-carbaldehyde | C5 | C2 | 1.0× |

| 4-Methyl-1H-indole-3-carbaldehyde | C5 | C4 | 0.8× |

| This compound | C5 | C4 | 0.6× |

Trends :

Scientific Research Applications

Chemical Synthesis

4,6-Dimethyl-1H-indole-3-carbaldehyde is widely used in chemical synthesis due to its structural properties:

- Precursor for Indole Derivatives : It acts as a building block for the synthesis of various indole derivatives and heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Multicomponent Reactions : The compound can participate in multicomponent reactions to form more complex structures, enhancing its utility in organic chemistry.

Biological Research

The biological significance of this compound is underscored by its interactions with various biological targets:

- Anticancer Activity : Research indicates that this compound may inhibit tumor cell proliferation. Studies involving animal models have shown that it can impact cancer cell lines significantly, suggesting potential therapeutic applications against cancers such as breast and prostate cancer .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens. For instance, it has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Bacillus subtilis | 4.69 |

| Candida albicans | 16.69 |

These results indicate its potential as an antimicrobial agent.

Therapeutic Potential

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Effects : In animal studies, the compound has been effective in reducing inflammation. For example, in a carrageenan-induced paw edema model in mice, administration of this compound significantly reduced swelling compared to control groups.

| Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| Indomethacin (10 mg/kg) | 50% |

| Test Compound (10 mg/kg) | 45% |

This suggests its potential use in anti-inflammatory therapies .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting various diseases.

- Dyes and Pigments : The compound can be used in the synthesis of dyes and pigments due to its structural characteristics.

Mechanism of Action

The biological activity of 4,6-dimethyl-1H-indole-3-carbaldehyde is primarily due to its ability to interact with various molecular targets. Indole derivatives are known to act as receptor agonists or antagonists, influencing signaling pathways within cells. For example, some indole derivatives can activate the aryl hydrocarbon receptor, leading to the modulation of gene expression and immune responses .

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the indole ring significantly alter chemical reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Positional Isomerism: The 4,6-dimethyl derivative differs from the 2,6-dimethyl analog (CAS 728024-59-7) in electronic effects.

- Methoxy vs. Methyl Substitution : Methoxy-substituted analogs (e.g., 4,6-dimethoxy-1-methyl derivative) exhibit increased polarity and hydrogen-bonding capacity compared to methyl-substituted counterparts, affecting solubility and biological interactions .

- Monosubstituted Analogs: 6-Methyl-1H-indole-3-carbaldehyde (CAS 4771-49-7) shares a high structural similarity (0.96) with the target compound but lacks the 4-methyl group, reducing steric bulk .

Physicochemical Properties

- Solubility: Methyl groups enhance lipophilicity compared to methoxy derivatives. For example, 1H-Indole-4-carbaldehyde (CAS 1074-86-8) has a log Po/w (octanol-water partition coefficient) of 1.65, whereas methoxy-substituted analogs (e.g., 5,6-dimethoxy) show lower log Po/w values due to polarity .

- Thermal Stability : Methyl groups at positions 4 and 6 may stabilize the indole ring against thermal degradation compared to electron-withdrawing substituents.

Biological Activity

4,6-Dimethyl-1H-indole-3-carbaldehyde is a compound with significant biological activity due to its unique structural features, including the indole framework and aldehyde functional group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features two methyl groups at the 4 and 6 positions of the indole ring and an aldehyde group at the 3 position. This configuration enhances its lipophilicity and reactivity, which are crucial for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₉N |

| Molecular Weight | 145.17 g/mol |

| Functional Groups | Indole, Aldehyde |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Modulation : It acts as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. Notably, it can activate the aryl hydrocarbon receptor (AhR), which modulates gene expression related to immune responses and detoxification processes.

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : It has shown effectiveness against various microbial strains, indicating potential applications in treating infections .

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

-

Anticancer Properties :

- Studies indicate that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, it has been reported to induce apoptosis and arrest the cell cycle at the G2/M phase in treated cells .

- The compound's IC50 values against these cancer cell lines suggest potent antiproliferative effects, comparable to established chemotherapeutics .

- Antimicrobial Effects :

- Anti-inflammatory Potential :

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study published in MDPI evaluated its effects on various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through specific signaling pathways .

- Another investigation focused on its antimicrobial properties found that it effectively inhibited the growth of E. coli and Candida albicans, suggesting its utility in developing new antimicrobial agents .

Comparison with Related Compounds

To understand its unique biological activities better, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Lacks methyl groups at positions 4 and 6 | Different reactivity and biological activity |

| 4-Methyl-1H-indole-3-carbaldehyde | Contains a single methyl group at position 4 | Altered chemical properties |

| 6-Methyl-1H-indole-3-carbaldehyde | Contains a single methyl group at position 6 | Different chemical behavior due to positional changes |

The presence of dual methyl substitutions at positions 4 and 6 in this compound significantly enhances its biological activity compared to its mono-methylated or non-methylated counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dimethyl-1H-indole-3-carbaldehyde, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves a multi-step approach:

- Step 1: Formation of the indole core via Fischer indole synthesis or Madelung cyclization.

- Step 2: Methylation at the 4- and 6-positions using Friedel-Crafts alkylation or directed ortho-methylation with methyl halides and Lewis acids (e.g., AlCl₃).

- Step 3: Introduction of the aldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position .

Key Conditions:

- Temperature control (<0°C during formylation to avoid over-oxidation).

- Solvent selection (e.g., dichloromethane for iodination analogs; acetic acid for cyclization) .

- Purification via column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm methyl group positions (δ ~2.3–2.5 ppm for aromatic methyl) and aldehyde proton (δ ~9.8–10.2 ppm).

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₁H₁₁NO, theoretical MW: 173.21 g/mol).

- X-ray Crystallography: Use SHELX programs for structure refinement and validation . Ensure data resolution <1.0 Å for accurate methyl group placement.

Q. How should researchers handle storage and stability concerns for this compound?

- Storage: Store at -20°C under inert atmosphere (argon/nitrogen) to prevent aldehyde oxidation .

- Stability Tests: Monitor via TLC or HPLC over time; degradation products may include carboxylic acids (oxidation) or dimers (aldol condensation).

Advanced Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

- Density Functional Theory (DFT): Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., aldehyde group).

- Molecular Docking: Use SMILES strings (e.g.,

C1=CC2=C(C(=C1C)C)NC=C2C=O) to simulate interactions with biological targets (e.g., kinases, GPCRs) . - ADMET Prediction: Assess bioavailability and toxicity using tools like SwissADME or ADMETlab.

Q. What strategies resolve contradictory crystallographic data during structure determination?

Q. How can researchers optimize regioselectivity during methylation of the indole core?

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™).

Q. How do solvent polarity and temperature affect the aldehyde group’s stability during reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.